molecular formula C13H15NO2 B2360015 3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one CAS No. 696635-52-6

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one

Cat. No.: B2360015
CAS No.: 696635-52-6
M. Wt: 217.268
InChI Key: XJVXPDBBVSIYOA-UHFFFAOYSA-N
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Description

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one is a benzoxazolone derivative characterized by a fused pentahydrobenzo ring system and methyl substituents at positions 3a and 9b. This structure confers unique physicochemical properties, including enhanced ring strain and stereochemical complexity compared to simpler benzoxazolones.

Properties

IUPAC Name

3a,9b-dimethyl-4,5-dihydro-1H-benzo[e][1,3]benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-12-8-7-9-5-3-4-6-10(9)13(12,2)14-11(15)16-12/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVXPDBBVSIYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=CC=CC=C3C1(NC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable precursor, such as 6-methoxy-1-tetralone. This precursor undergoes a series of reactions, including methylation and cyclization, to form the desired tetracyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogs

2-Benzoxazolone (2,3-Dihydro-1,3-benzoxazol-2-one)

Key Differences :

  • Core Structure: 2-Benzoxazolone lacks the fused pentahydrobenzo ring and methyl substituents present in the target compound. Its simpler monocyclic structure results in lower molecular weight (151.15 g/mol vs. ~245 g/mol for the target compound) and reduced steric hindrance .
  • Reactivity : The absence of a fused ring system in 2-benzoxazolone allows for easier functionalization at the benzene ring, whereas the target compound’s fused system may limit substitution sites but enhance rigidity .
Chromeno-Pyrimidine Derivatives (e.g., Compounds 9a–d)

Key Differences :

  • Core Heterocycles: Chromeno-pyrimidine derivatives (e.g., 9b) feature a pyrimidine fused to a chromene ring, contrasting with the benzoxazolone-pentahydrobenzo fusion in the target compound.
  • Substituents: Chromeno-pyrimidines in bear chlorophenyl and sugar-derived hydrazono groups, which are absent in the target compound. These groups enhance solubility in polar solvents but may reduce metabolic stability compared to the methylated benzoxazolone .
Comparison with 2-Benzoxazolone and Compound 9b
Parameter Target Compound 2-Benzoxazolone Compound 9b (Chromeno-Pyrimidine)
Synthetic Yield Not reported ~80–90% (standard methods) 69% (reflux in 2-propanol)
Catalysts Likely Pd/Cu (inferred) None (simple cyclization) Base (KOH/K₃PO₄)
Key Challenges Ring fusion, stereochemistry Minimal Hydrazono group incorporation
Solubility and Stability
  • Target Compound : The fused ring and methyl groups may reduce water solubility compared to 2-benzoxazolone but improve lipid membrane permeability.
  • Compound 9b: Sugar-derived hydrazono groups in 9b enhance hydrophilicity, making it more suitable for aqueous biological systems .

Biological Activity

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC13H15NO2
Molecular Weight219.27 g/mol
InChI KeyXJVXPDBBVSIYOA-UHFFFAOYSA-N
LogP2.6239
Polar Surface Area28.68 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to fit into binding sites on these targets, modulating their activity. Notably, it has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals effectively, suggesting a protective role against oxidative stress-related cellular damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various bacterial strains. In a study assessing the antibacterial properties of related benzoxazole derivatives, it was found that compounds with similar structures displayed promising activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A series of studies have focused on the inhibitory effects of benzoxazole derivatives on AChE. For instance, compounds similar to this compound demonstrated IC50 values ranging from 5.80 µM to 40.80 µM against AChE . This positions them as potential leads for developing treatments for Alzheimer's disease.
  • Cytotoxicity Assessment : In cytotoxicity screenings against human cancer cell lines (e.g., HT1080), the compound showed a favorable safety profile while maintaining efficacy in inhibiting cell proliferation at certain concentrations .
  • Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to the active site of AChE. The binding interactions suggest a competitive inhibition mechanism that could be exploited for therapeutic purposes .

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